4-chloro-7-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-chloro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid typically involves the modification of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiencyAdditionally, continuous flow reactors are increasingly used in industrial settings to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-chloro-7-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research into the therapeutic potential of this compound includes its use as a lead compound for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1H-indole-2-carboxylic acid
- 7-chloro-1H-indole-2-carboxylic acid
- 4-chloro-1H-indole-2-carboxylic acid
Uniqueness
4-chloro-7-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
2060051-38-7 |
---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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